molecular formula C21H17N5O4 B3538834 1,3-DIMETHYL 5-({1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}AMINO)BENZENE-1,3-DICARBOXYLATE

1,3-DIMETHYL 5-({1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}AMINO)BENZENE-1,3-DICARBOXYLATE

Cat. No.: B3538834
M. Wt: 403.4 g/mol
InChI Key: REBUVGIUWMZHDD-UHFFFAOYSA-N
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Description

1,3-DIMETHYL 5-({1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}AMINO)BENZENE-1,3-DICARBOXYLATE is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL 5-({1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}AMINO)BENZENE-1,3-DICARBOXYLATE typically involves multiple steps, starting from the pyrazole ring and incorporating various functional groups. One common method involves the condensation of 3,5-dimethylpyrazole with acetophenone derivatives, followed by cyclization and functionalization reactions . The reaction conditions often include the use of catalysts such as Cs2CO3 in methanol .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods may include continuous flow reactions and the use of industrial-grade solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL 5-({1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}AMINO)BENZENE-1,3-DICARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

1,3-DIMETHYL 5-({1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}AMINO)BENZENE-1,3-DICARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action for 1,3-DIMETHYL 5-({1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}AMINO)BENZENE-1,3-DICARBOXYLATE involves inhibition of CDK2/cyclin A2, a key regulator of the cell cycle. By binding to the active site of CDK2, this compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . This selective inhibition makes it a promising candidate for targeted cancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-DIMETHYL 5-({1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}AMINO)BENZENE-1,3-DICARBOXYLATE stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. This unique structure contributes to its superior cytotoxic activities against various cancer cell lines compared to other similar compounds .

Properties

IUPAC Name

dimethyl 5-[(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O4/c1-29-20(27)13-8-14(21(28)30-2)10-15(9-13)25-18-17-11-24-26(19(17)23-12-22-18)16-6-4-3-5-7-16/h3-12H,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBUVGIUWMZHDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-DIMETHYL 5-({1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}AMINO)BENZENE-1,3-DICARBOXYLATE
Reactant of Route 2
Reactant of Route 2
1,3-DIMETHYL 5-({1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}AMINO)BENZENE-1,3-DICARBOXYLATE
Reactant of Route 3
Reactant of Route 3
1,3-DIMETHYL 5-({1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}AMINO)BENZENE-1,3-DICARBOXYLATE
Reactant of Route 4
1,3-DIMETHYL 5-({1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}AMINO)BENZENE-1,3-DICARBOXYLATE
Reactant of Route 5
Reactant of Route 5
1,3-DIMETHYL 5-({1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}AMINO)BENZENE-1,3-DICARBOXYLATE
Reactant of Route 6
Reactant of Route 6
1,3-DIMETHYL 5-({1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}AMINO)BENZENE-1,3-DICARBOXYLATE

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